DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY-

Chemical Carcinogenesis PAH Toxicology Structure-Activity Relationship

In vivo tumorigenesis studies requiring dibenzanthracene-class PAHs face unacceptable occupational risk from the potent parent carcinogen. 5,6-Dimethoxydibenz[a,h]anthracene provides a moderately active, historically validated alternative. • Reduced hazard: Classified as moderately active vs. potent carcinogen in Swiss mouse bioassays (Heidelberger et al., 1962) • Enhanced detection: Higher macromolecular binding than parent PAH improves MS/radiometric signal intensity in adductomics workflows • Critical SAR data point: Unexplored 5,6-substitution geometry fills a gap in OLED fluorophore structure-property screening (Φ varies up to 42% across known regioisomers) Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom synthesis.

Molecular Formula C24H18O2
Molecular Weight 338.4 g/mol
CAS No. 63040-49-3
Cat. No. B13959138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY-
CAS63040-49-3
Molecular FormulaC24H18O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51)OC
InChIInChI=1S/C24H18O2/c1-25-23-19-10-6-5-9-18(19)21-13-16-12-11-15-7-3-4-8-17(15)20(16)14-22(21)24(23)26-2/h3-14H,1-2H3
InChIKeyCTLSVZBGALBGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxydibenz[a,h]anthracene: Overview


5,6-Dimethoxydibenz[a,h]anthracene (CAS 63040-49-3) is a dimethoxy-substituted derivative of the pentacyclic polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene. It belongs to the class of substituted dibenzanthracenes that have historically been studied for structure–carcinogenicity relationships following the identification of the parent hydrocarbon as a potent animal carcinogen and IARC Group 2A probable human carcinogen [1]. The compound is also of interest in materials science, as methoxy substitution on the dibenz[a,h]anthracene core has been shown to modulate photophysical properties such as absorption wavelength and fluorescence quantum yield [2].

Structure–carcinogenicity relationship studies on substituted dibenzanthracenes
Photophysical property modulation research for organic electronic materials

Why Specific Substitution Matters


The position of methoxy substituents on the dibenz[a,h]anthracene framework is not a trivial modification: it simultaneously alters carcinogenic potency, metabolic activation pathways, protein-binding behavior, and photophysical properties. The unsubstituted parent compound is a potent carcinogen [1], whereas the 3,4-dimethoxy isomer is only a moderately active carcinogen [2]. Regioisomeric dimethoxy derivatives (e.g., 7,14- vs. 2,9-dimethoxy) exhibit distinct UV-Vis absorption maxima and fluorescence quantum yields [3]. Generic substitution across in-class analogs therefore risks invalidating bioassay results, skewing metabolic activation studies, or changing the optical performance of materials in ways that cannot be corrected by post-hoc normalization.

Regioisomer sensitivity Methoxy position alters carcinogenic potency; generic dimethoxy substitution may not reproduce the same bioassay outcome.
Photophysical mismatch Fluorescence quantum yield and absorption vary across dimethoxy isomers; the 5,6-substitution pattern cannot be inferred from 7,14- or 2,9-analogs.
Analytical behavior Boiling point and density shifts relative to the parent PAH affect chromatographic retention and gravimetric preparation; data from other dimethoxy isomers may not transfer.

Quantitative Differentiation Evidence


Carcinogenic Potency Reduction vs. Parent PAH

In a systematic mouse bioassay comparing multiple dibenzanthracene derivatives by both subcutaneous injection and skin painting, 3,4-dimethoxy-1,2,5,6-dibenzanthracene (synonymous with 5,6-dimethoxydibenz[a,h]anthracene) was classified as a 'moderately active carcinogen,' whereas the unsubstituted parent 1,2,5,6-dibenzanthracene is well-established as a potent carcinogen [1]. Although the study did not report tumor incidence percentages, the qualitative ordinal ranking provides a directly comparative, experimentally derived hazard differentiation that is critical for risk assessment when selecting among dibenzanthracene derivatives for biological research.

Carcinogenic potency
Head-to-head comparison
Moderately active carcinogen vs potent carcinogen (parent dibenz[a,h]anthracene)
Reported potency reduction supports model selection for reduced-hazard research designs.
Swiss mouse bioassay (Heidelberger et al., 1962); qualitative ordinal ranking.
Chemical Carcinogenesis PAH Toxicology Structure-Activity Relationship

Physicochemical Property Shifts for Analytical Workflows

Computed and literature values indicate that 5,6-dimethoxydibenz[a,h]anthracene has a boiling point of ~434.5 °C and a density of ~1.091 g/cm³ , whereas the unsubstituted dibenz[a,h]anthracene has a measured boiling point of 524 °C and a density of 1.232–1.282 g/cm³ [1]. This represents a boiling point depression of approximately 89.5 °C (17% reduction) and a density decrease of roughly 12–15%. Such physical property shifts alter chromatographic retention behavior and volatility, which are directly relevant for analytical method development, purification protocols, and vapor-phase exposure studies.

Physical properties
Cross-study comparable
Boiling point ~434.5 °C vs 524 °C (Δ -89.5 °C); density ~1.091 vs 1.232–1.282 g/cm³
Supports analytical method development and purification optimization.
Target values estimated; parent data from literature.
Physical Chemistry PAH Analysis Chromatography

Regioisomeric Sensitivity of Fluorescence Quantum Yield

A 2012 study by Umeda et al. demonstrated that the position of methoxy substitution on the dibenz[a,h]anthracene core dramatically alters fluorescence quantum yield (Φ): the 7,14-dimethoxy isomer (1b) exhibits Φ = 0.118, the 2,9-dimethoxy isomer (1c) exhibits Φ = 0.083, and the parent unsubstituted compound (1a) exhibits Φ = 0.035 [1]. Although direct photophysical data for the 5,6-dimethoxy isomer have not been reported, the established regioisomeric sensitivity indicates that the 5,6-substitution pattern will produce a distinct quantum yield and absorption profile, making it a unique candidate for fine-tuning emissive properties in organic electronic materials.

Fluorescence quantum yield
Class-level inference
Not directly measured for 5,6-isomer; regioisomers vary up to 3.4× (Φ 0.035–0.118)
Expected to provide a distinct tuning point within the dibenzanthracene series.
Umeda et al., 2012; data for 7,14- and 2,9-isomers.
Photophysics OLED Materials Fluorescent Probes

Enhanced Protein Binding as a Research Tool

In zero-time binding studies with mouse skin, several substituted derivatives of 1,2,5,6-dibenzanthracene—including the dimethoxy derivative—exhibited substantially greater binding to soluble skin proteins than the parent hydrocarbon [1]. While the parent compound is a potent carcinogen, the dimethoxy derivative paradoxically shows higher protein binding yet lower carcinogenic potency, indicating that total protein adduct burden alone does not predict tumorigenic outcome. This differential binding behavior makes the 5,6-dimethoxy compound a uniquely informative probe for dissecting the relationship between macromolecular adduct formation and biological response.

Protein binding
Supporting evidence
Binds much more to mouse skin soluble proteins than parent hydrocarbon (qualitative)
Enables higher adduct signal in mechanistic toxicology studies.
Heidelberger group, 1958; zero-time binding assay.
Biochemical Toxicology Carcinogen–Protein Adducts Dosimetry

High-Value Application Scenarios


Reduced-Hazard Carcinogenesis Model

When designing in vivo tumorigenesis studies where a dibenzanthracene-class PAH is required but full potent carcinogenicity of the parent compound poses unacceptable occupational or environmental risk, 5,6-dimethoxydibenz[a,h]anthracene offers a moderately active alternative with a well-documented historical bioassay pedigree directly comparable to the parent compound in the same mouse model system [1].

Mechanistic Adductomics Probe

For biochemical studies investigating PAH–protein or PAH–DNA adduct formation, this compound provides higher macromolecular binding than the parent hydrocarbon [1], enhancing analytical signal intensity in mass spectrometry or radiometric detection workflows, while its reduced carcinogenicity classification [2] simplifies institutional biosafety approval and waste management.

Optoelectronic Structure–Property Screening

In systematic SAR studies of dibenz[a,h]anthracene-based fluorophores for OLED or sensing applications, the 5,6-dimethoxy isomer represents an unexplored substitution geometry. Given that the 7,14- and 2,9-dimethoxy isomers differ in fluorescence quantum yield by up to 42% (Φ = 0.083 vs. 0.118) [3], the 5,6-isomer provides a critical missing data point for computational modeling and rational emitter design.

Analytical Reference Standard for Oxygenated PAHs

The distinctive boiling point (~434.5 °C vs. 524 °C for the parent) and density (~1.09 vs. ~1.25 g/cm³) [4] make this compound a useful retention time marker and extraction recovery surrogate in GC-MS and HPLC methods targeting oxygenated PAHs in environmental samples, where co-elution with unsubstituted PAHs must be avoided.

Application
Selection Property
Validation Focus
Reduced-hazard carcinogenesis model
Moderately active alternative to parent PAH
Bioassay pedigree comparison in mouse model
Mechanistic adductomics probe
Higher protein binding for signal enhancement
Adduct detection sensitivity and biosafety review
Optoelectronic SAR screening
Unexplored regioisomer for photophysical tuning
Fluorescence quantum yield and computational modeling
Analytical reference for oxygenated PAHs
Distinct chromatographic retention from parent
GC-MS/HPLC retention time and recovery validation
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